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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044 Get Quote

Executive Summary & Identity
2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral

-hydroxy acid and a structural analog of atrolactic acid.[1] It serves as a critical intermediate in
the synthesis of pharmaceutical agents (e.g., phenaglycodol derivatives) and as a metabolic
probe for studying enantioselective hydrolysis in biological systems.[1]
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Property Value Notes

Molecular Weight 200.62 g/mol Calculated based on

Molecular Formula
Monoisotopic Mass: 200.0240

Da

CAS Number 32993-05-8 (Racemate) (R)-Enantiomer: 887304-94-1

IUPAC Name
2-(4-Chlorophenyl)-2-

hydroxypropanoic acid

Often referred to as p-

chloroatrolactic acid

Physical State Solid (Crystalline) MP: 117–120 °C (Racemate)

pKa (Predicted) ~3.5 – 3.8

Acidic due to

-hydroxy/phenyl electron

withdrawal

Synthetic Methodology: The Cyanohydrin Route
The most robust synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid proceeds via the

nucleophilic addition of cyanide to 4'-chloroacetophenone, followed by acid-catalyzed

hydrolysis.[1] This route is preferred for its scalability and the ability to access the racemate,

which can subsequently be resolved.[1]

Reaction Scheme (Graphviz)[4]

4'-Chloroacetophenone
(C8H7ClO)

Cyanohydrin Intermediate
(2-(4-chlorophenyl)-2-hydroxypropanenitrile)

NaCN, AcOH
(Nucleophilic Addition) 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

(C9H9ClO3)

HCl (conc.), H2O, Reflux
(Hydrolysis)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming 4'-chloroacetophenone to the target

-hydroxy acid via a cyanohydrin intermediate.
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Step 1: Cyanohydrin Formation

Reagents: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.

Addition: Slowly add sodium cyanide (NaCN, 1.2 eq) maintaining temperature below 20°C to

prevent polymerization. Caution: This step generates HCN in situ; perform in a well-

ventilated fume hood with cyanide detectors.[1]

Reaction: Stir at room temperature for 4–6 hours. Monitor consumption of ketone by TLC

(Hexane:EtOAc 8:2).

Step 2: Hydrolysis

Acidification: Treat the crude cyanohydrin directly with concentrated hydrochloric acid (HCl,

excess).[1]

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The nitrile group

hydrolyzes first to the amide and then to the carboxylic acid.[1]

Isolation: Cool the mixture to 0°C. The product often precipitates as a white solid.[1] Filter

and wash with ice-cold water.[1]

Purification: Recrystallize from benzene or an ethanol/water mixture to yield pure crystals

(MP: 117–120°C).

Analytical Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using

orthogonal analytical techniques.[1]

HPLC Method (Reverse Phase)
This method separates the acid from unreacted acetophenone and potential amide

intermediates.[1]

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Mobile Phase: Isocratic 60:40 [0.1% Formic Acid in Water] : [Acetonitrile].[1]
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Flow Rate: 1.0 mL/min.[1]

Detection: UV at 220 nm (Absorption of the chlorophenyl moiety).[1]

Retention Time: The acid typically elutes earlier than the starting ketone due to the polar

carboxyl group.[1]

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

Target Ion: Look for the deprotonated molecular ion

.[1]

Expected m/z: 199.01 (Calculated for

).[1]

Isotope Pattern: A distinct Chlorine isotope pattern (

:

ratio of ~3:1) should be observed at m/z 199 and 201.[1]

Pharmaceutical Relevance
While often used as a generic building block, this molecule has specific relevance in metabolic

studies:

Metabolic Probe: It serves as a reference standard for the oxidative metabolism of 4-chloro-

substituted styrene derivatives.[1]

Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., quinine or

phenylethylamine).[1] The (R)- and (S)-enantiomers exhibit distinct biological activities,

particularly in binding to peroxisome proliferator-activated receptors (PPARs), similar to

fibrate drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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